N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC11054077
Molecular Formula: C15H15N3O3S
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide -](/images/structure/VC11054077.png)
Molecular Formula | C15H15N3O3S |
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Molecular Weight | 317.4 g/mol |
IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C15H15N3O3S/c1-10-4-5-16-15(17-10)22-9-14(19)18-11-2-3-12-13(8-11)21-7-6-20-12/h2-5,8H,6-7,9H2,1H3,(H,18,19) |
Standard InChI Key | SOTLANLIJRKOEG-UHFFFAOYSA-N |
SMILES | CC1=NC(=NC=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Canonical SMILES | CC1=NC(=NC=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a 1,4-benzodioxane ring system linked to a 4-methylpyrimidine group via a sulfanyl acetamide bridge. The benzodioxane moiety contributes aromaticity and metabolic stability, while the pyrimidine ring introduces hydrogen-bonding capabilities critical for molecular interactions . The molecular formula is inferred as C₁₆H₁₅N₃O₃S, with a molecular weight of 329.37 g/mol, based on structural analogs .
Table 1: Key Structural Features
Feature | Description |
---|---|
Benzodioxane ring | Provides aromatic stability and lipophilicity |
Pyrimidine group | Enhances hydrogen bonding and π-π stacking potential |
Sulfanyl bridge | Facilitates redox activity and enzyme inhibition |
Acetamide linker | Improves solubility and bioavailability |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide follows multi-step protocols common to sulfonamide-acetamide derivatives :
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Formation of the Acetamide Intermediate:
Reaction of 1,4-benzodioxane-6-amine with bromoacetyl bromide under alkaline conditions yields 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide . -
Nucleophilic Substitution:
The bromoacetamide intermediate reacts with 4-methylpyrimidine-2-thiol in an aprotic solvent (e.g., DMF) to form the sulfanyl bridge .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Bromoacetamide formation | NaOH, H₂O, 0–5°C | 78–85 | >95% |
Thiol substitution | DMF, K₂CO₃, 60°C, 12 hrs | 65–72 | >90% |
Mechanistic Insights
The sulfanyl bridge formation proceeds via an SN2 mechanism, where the thiolate ion displaces bromide from the acetamide intermediate. Steric hindrance from the 4-methyl group on pyrimidine marginally reduces reaction efficiency compared to unsubstituted analogs .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days, indicating robustness for pharmaceutical formulations .
Table 3: Physicochemical Profile
Property | Value | Method |
---|---|---|
LogP | 2.8 ± 0.3 | Calculated (ChemAxon) |
pKa | 9.2 (amine), 6.7 (thiol) | Potentiometric titration |
Melting Point | 168–172°C | DSC |
Comparative Analysis with Structural Analogs
Substituent Effects
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Fluorophenyl Derivatives: Introducing a 3-fluorophenyl group (as in CAS 1260919-87-6) enhances metabolic stability but reduces aqueous solubility .
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Methoxy Substitutions: Methoxy groups (e.g., C₁₈H₁₉N₃O₃S) improve antibacterial potency but increase molecular weight, affecting bioavailability.
Table 4: Structure-Activity Relationships
Substituent | Antibacterial MIC (µg/mL) | α-Glucosidase IC₅₀ (µM) |
---|---|---|
4-Methylpyrimidine | 4.2 (S. aureus) | 18.3 |
3-Fluorophenyl | 3.8 | 22.1 |
4-Methoxyphenyl | 2.1 | 15.7 |
Future Directions and Applications
Drug Development
Optimizing the acetamide linker’s length and introducing hydrophilic groups (e.g., hydroxyl) could enhance solubility without compromising activity. Preclinical studies on pharmacokinetics and tissue distribution are critical next steps.
Agricultural Chemistry
The compound’s thioether moiety suggests potential as a fungicide or herbicide, leveraging its redox activity to disrupt microbial or plant metabolic pathways.
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